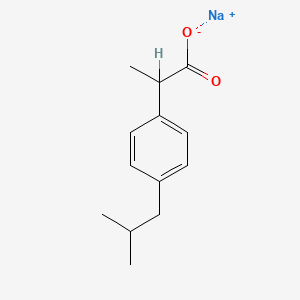

Ibuprofen sodium

Description

Historical Trajectories in Arylpropionic Acid Derivatives Research

The journey of arylpropionic acid derivatives, a prominent class of NSAIDs, began with the quest for safer and more effective alternatives to existing anti-inflammatory agents. drugbank.comorientjchem.orghumanjournals.com Ibuprofen (B1674241), chemically known as 2-(4-isobutylphenyl)propionic acid, emerged from this research in the 1960s and was patented in 1961. drugbank.comdrugbank.com It was initially developed as a treatment for rheumatoid arthritis. drugbank.com The success of ibuprofen and other arylpropionic acid derivatives like naproxen (B1676952) and ketoprofen (B1673614) spurred further investigations into modifying their chemical structures to enhance their therapeutic profiles. orientjchem.orgresearchgate.net

The development of ibuprofen sodium represents a significant milestone in this trajectory. Researchers sought to improve upon the inherent limitations of ibuprofen, such as its poor water solubility, which can affect its rate of absorption. withpower.compharmtech.com By converting ibuprofen into its sodium salt, a more water-soluble form was created, paving the way for new formulation strategies. withpower.compatsnap.com This advancement was driven by the understanding that modifying the salt form of a drug can significantly influence its physicochemical properties without altering its fundamental pharmacological action. withpower.com The exploration of different salt forms, including this compound, reflects a strategic approach in pharmaceutical development to optimize drug delivery and efficacy.

Academic Significance and Research Scope of this compound

The academic significance of this compound lies primarily in its role as a model compound for studying the impact of salt formation on the physicochemical and biopharmaceutical properties of drugs. pharmtech.comacs.org Research has extensively focused on comparing the properties of this compound with ibuprofen acid, particularly in terms of solubility, dissolution rate, and subsequent absorption. withpower.comnih.govgoogle.com

Key areas of research on this compound include:

Enhanced Solubility and Dissolution: A central theme in this compound research is its significantly higher aqueous solubility compared to ibuprofen. withpower.compharmtech.com This property is a direct consequence of its ionic nature. Studies have demonstrated that this increased solubility leads to a faster dissolution rate, which is a critical factor for rapid drug absorption and onset of action. withpower.comresearchgate.net

Formulation Development: The improved solubility of this compound has made it an attractive candidate for various formulations. researchgate.netmdpi.comtandfonline.com Research has explored its use in solid oral dosage forms, liquid formulations, and topical preparations. google.comresearchgate.netmdpi.com For instance, the development of fast-acting oral analgesic formulations has been a major focus, leveraging the rapid absorption characteristics of the sodium salt. nih.govresearchgate.net

Crystallography and Polymorphism: The crystalline structure of this compound, particularly its dihydrate form, has been a subject of investigation. nih.govcrystallography.net Understanding the crystal structure is crucial as it can influence the stability, solubility, and manufacturing properties of the drug substance. acs.orgnih.gov Studies have examined the crystal structures of both racemic and enantiomeric forms of this compound dihydrate. nih.gov

Bioavailability and Pharmacokinetics: Numerous pharmacokinetic studies have been conducted to compare the absorption profile of this compound with that of standard ibuprofen. nih.govgoogle.comresearchgate.net These studies have consistently shown that this compound is absorbed more rapidly, leading to a shorter time to reach maximum plasma concentration (Tmax). nih.govgoogle.com

Fundamental Chemical Context and Classification

This compound is the sodium salt of ibuprofen. nih.gov Chemically, it is classified as an arylpropionic acid derivative. orientjchem.orghumanjournals.com The molecule consists of a propanoic acid moiety attached to an isobutylphenyl group. The acidic proton of the carboxylic acid group in ibuprofen is replaced by a sodium ion (Na+) to form the salt. nih.gov

The IUPAC name for this compound is sodium;2-[4-(2-methylpropyl)phenyl]propanoate. nih.gov It is often found in a dihydrate form, meaning that two water molecules are associated with each formula unit of the salt in its crystalline structure. drugbank.comnih.gov

The conversion of ibuprofen to its sodium salt fundamentally alters its physical properties, most notably its solubility, while the core pharmacophore responsible for its anti-inflammatory activity remains unchanged. withpower.compatsnap.com This allows for the pharmacological effects of ibuprofen to be delivered with potentially different pharmacokinetic profiles. nih.gov

Compound Names Mentioned

| Compound Name |

| Ibuprofen |

| This compound |

| Naproxen |

| Ketoprofen |

Data Tables

Table 1: Chemical Identification of Ibuprofen and this compound

| Property | Ibuprofen | This compound |

| IUPAC Name | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid | sodium;2-[4-(2-methylpropyl)phenyl]propanoate |

| Molecular Formula | C13H18O2 | C13H17NaO2 |

| Molecular Weight | 206.28 g/mol | 228.26 g/mol |

| CAS Number | 15687-27-1 | 31121-93-4 |

Data sourced from PubChem and other chemical databases. nih.govsigmaaldrich.com

Table 2: Comparison of Physicochemical Properties

| Property | Ibuprofen | This compound |

| Water Solubility | Poorly soluble (< 1 mg/mL at 25 °C) pharmtech.com | More soluble in water than standard Ibuprofen withpower.com |

| Physical Form | Crystalline solid | Often a dihydrate crystalline solid drugbank.comnih.gov |

| Melting Point | ~75-77 °C | Decomposes, with an initial endotherm around 100 °C (dehydration) followed by fusion near 170 °C unirioja.es |

This table summarizes key differences in the physicochemical properties of ibuprofen and its sodium salt based on published research.

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

31121-93-4 |

|---|---|

Formule moléculaire |

C13H18NaO2 |

Poids moléculaire |

229.27 g/mol |

Nom IUPAC |

sodium;2-[4-(2-methylpropyl)phenyl]propanoate |

InChI |

InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15); |

Clé InChI |

VYBJYTLOZWAVMJ-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+] |

SMILES canonique |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.[Na] |

Autres numéros CAS |

31121-93-4 |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Numéros CAS associés |

15687-27-1 (Parent) |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Ibuprofen Sodium

Elucidation of Classical Synthetic Pathways for Ibuprofen (B1674241) Sodium

The synthesis of ibuprofen sodium is predicated on the initial production of ibuprofen. The final step involves a standard acid-base reaction where ibuprofen is treated with a sodium base, such as sodium hydroxide (B78521) or sodium-2-ethyl hexanoate, to yield the sodium salt. wipo.intgoogle.comsci-hub.box The classical routes to ibuprofen itself are best exemplified by two major industrial processes developed in the latter half of the 20th century.

Industrial-Scale Synthesis Mechanisms

Two landmark industrial methods have dominated the production of ibuprofen: the Boots process and the BHC Company process. Both begin with the same starting material, isobutylbenzene (B155976), but employ different strategies to construct the propionic acid side chain. sciencesnail.com

The Boots process , developed by the Boots Pure Drug Company in the 1960s, was the original manufacturing route. scheikundeinbedrijf.nlrsc.org It is a six-step synthesis characterized by the use of stoichiometric reagents. ugal.ro The process begins with the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride and an aluminum trichloride (B1173362) catalyst to form 4'-isobutylacetophenone. sciencesnail.com Subsequent steps involve a Darzens reaction to form an epoxide, followed by hydrolysis, decarboxylation, reaction with hydroxylamine (B1172632) to form an oxime, and finally, hydrolysis of the corresponding nitrile to yield ibuprofen. sciencesnail.com This multi-step pathway has a low atom economy, calculated to be around 40%, meaning a significant portion of the reactant atoms end up in waste byproducts rather than the final product. sciencesnail.comscheikundeinbedrijf.nlresearchgate.net

In contrast, the BHC Company process (developed by Boots, Hoechst, and Celanese) represents a significant advancement. scheikundeinbedrijf.nl This streamlined, three-step synthesis offers superior efficiency and a much-improved environmental profile. sciencesnail.comscheikundeinbedrijf.nl The key innovation of the BHC process is the use of catalytic reagents. ijsrch.com The synthesis proceeds through:

Acylation: Isobutylbenzene reacts with acetic anhydride (B1165640) in the presence of hydrogen fluoride (B91410) (HF) as both a catalyst and a solvent to produce 4'-isobutylacetophenone. ugal.roresearchgate.net

Hydrogenation: The resulting ketone is catalytically hydrogenated, often using a Raney nickel catalyst, to form an alcohol intermediate. ijsrch.comnih.gov

Carbonylation: The alcohol is then subjected to a palladium-catalyzed carbonylation with carbon monoxide to directly form ibuprofen. sciencesnail.com

This process achieves a much higher atom economy of approximately 77-80% and the primary byproduct, acetic acid, can be recovered. sciencesnail.comugal.ro The HF catalyst is also recovered and reused with high efficiency. ccchwc.edu.hkbasf.com

| Feature | Boots Process | BHC Process |

|---|---|---|

| Number of Steps | 6 scheikundeinbedrijf.nl | 3 scheikundeinbedrijf.nl |

| Starting Material | Isobutylbenzene sciencesnail.com | Isobutylbenzene sciencesnail.com |

| Key Reagents/Catalysts | Aluminum trichloride (stoichiometric) ugal.ronih.gov | Hydrogen fluoride, Raney nickel, Palladium (catalytic) sciencesnail.comijsrch.com |

| Atom Economy | ~40% sciencesnail.comresearchgate.net | ~77-80% sciencesnail.comugal.ro |

| Major Byproducts | Aluminum trichloride hydrate (B1144303), various organic and inorganic salts ugal.roresearchgate.net | Acetic acid (recoverable) ugal.ro |

Laboratory-Scale Synthesis Techniques and Refinements

In an academic or laboratory setting, ibuprofen can be synthesized through various multi-step procedures that illustrate fundamental organic reactions. A representative method reported for introductory organic laboratory courses involves a four-step sequence starting from p-isobutylacetophenone. wvu.edu

The synthesis proceeds as follows:

Reduction: The ketone group of p-isobutylacetophenone is reduced to a secondary alcohol using sodium borohydride (B1222165) in methanol. wvu.edu

Chlorination: The resulting alcohol is converted to the corresponding alkyl chloride by reaction with concentrated hydrochloric acid. wvu.edu

Grignard Reagent Formation: The alkyl chloride is reacted with magnesium turnings in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form a Grignard reagent. wvu.edu

Carboxylation: The Grignard reagent is then carboxylated by bubbling carbon dioxide gas through the reaction mixture, followed by an acidic workup to yield ibuprofen. wvu.edu

This sequence provides a practical, albeit modest-yielding, route to the target molecule and incorporates common laboratory techniques such as reduction, nucleophilic substitution, organometallic reagent formation, and carboxylation. wvu.edu

Exploration of Novel and Sustainable Synthetic Approaches

Research continues to refine ibuprofen synthesis, focusing on enantioselective production of the more biologically active (S)-enantiomer and adherence to the principles of green chemistry.

Asymmetric Synthesis Routes and Enantioselective Catalysis

Ibuprofen is a chiral molecule, but typically only the (S)-enantiomer possesses significant anti-inflammatory activity. chiralpedia.commdpi.com This has driven the development of asymmetric syntheses to produce enantiomerically enriched ibuprofen, avoiding the inefficiencies of resolving a racemic mixture. Key strategies include:

Asymmetric Hydrogenation: This approach involves the hydrogenation of an unsaturated precursor using a chiral catalyst. For instance, α-aryl acrylic acids can be hydrogenated using rhodium or ruthenium complexes containing chiral phosphine (B1218219) ligands to produce (S)-ibuprofen with high enantiomeric purity (over 97% ee). nih.gov Cobalt-catalyzed asymmetric hydrogenation has also been explored as a promising alternative. nih.gov

Palladium-Catalyzed Asymmetric Allylic Substitution: A general strategy for synthesizing α-aryl propanoic acids involves the palladium-catalyzed asymmetric allylic substitution as the key step. researchgate.net This method has been successfully employed to produce (S)-ibuprofen with a high enantiomeric excess. researchgate.net

Enantioselective Hydrocyanation: A nickel-catalyzed hydrocyanation of vinylarenes using a chiral phosphine-phosphite ligand has been developed. thieme-connect.com This method was applied to synthesize a nitrile precursor to (S)-ibuprofen with high enantioselectivity (96:4 er). thieme-connect.com

Enzymatic Resolution: Biocatalytic methods, such as the enantioselective esterification of racemic ibuprofen using enzymes like thermophilic esterases, have been investigated. mdpi.commdpi.com These processes can selectively convert one enantiomer, allowing for the separation of the other. Techniques like microwave irradiation and ultrasound have been used to enhance the activity and selectivity of these enzymatic reactions. mdpi.commdpi.com

| Asymmetric Method | Catalyst System | Key Feature | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium or Ruthenium complexes with chiral phosphine ligands | Achieves high enantiomeric excess (>97% ee) for (S)-ibuprofen. | nih.gov |

| Asymmetric Allylic Substitution | Palladium with chiral oxazoline (B21484) ligands | Key step in an enantioselective route to α-aryl propanoic acids. | researchgate.net |

| Enantioselective Hydrocyanation | Nickel with chiral phosphine-phosphite ligands | Produces a chiral nitrile intermediate with high enantioselectivity. | thieme-connect.com |

| Enzymatic Esterification | Thermophilic esterase (e.g., APE 1547) | Kinetic resolution of racemic ibuprofen. | mdpi.commdpi.com |

Green Chemistry Principles in this compound Synthesis

The shift from the Boots process to the BHC process for ibuprofen production is a classic case study in the application of green chemistry principles. ccchwc.edu.hkscribd.com The BHC synthesis is considered "greener" for several reasons:

Prevention of Waste: The BHC process generates significantly less waste than the Boots process. The six-step Boots synthesis produces large amounts of unwanted byproducts, including inorganic salts from the use of aluminum trichloride. scheikundeinbedrijf.nlccchwc.edu.hk The three-step BHC route minimizes waste streams. ugal.roccchwc.edu.hk

Atom Economy: As previously noted, the BHC process has a much higher atom economy (~77%) compared to the Boots process (~40%). slideserve.com This signifies that a much larger proportion of the atoms from the reactants are incorporated into the final product. ccchwc.edu.hk

Use of Catalysis: The BHC process relies on catalytic reagents (HF, Raney nickel, palladium) rather than the stoichiometric reagents (like AlCl₃) used in the Boots process. scheikundeinbedrijf.nlccchwc.edu.hk Catalysts are used in small amounts and can be regenerated and recycled, whereas stoichiometric reagents are consumed in the reaction and contribute to waste. ugal.roijsrch.com

Reduction of Synthetic Steps: A three-step synthesis is inherently more efficient and consumes less energy and fewer raw materials than a six-step synthesis. ijsrch.comccchwc.edu.hk

Safer Solvents and Reagents: The BHC process utilizes recyclable hydrogen fluoride as both a catalyst and solvent, eliminating the need for other solvents in the reaction steps and simplifying product recovery. basf.com This contrasts with the multiple reagents and potential waste streams of the original route. ugal.ro

The environmental and economic benefits of the BHC process, including the prevention of millions of pounds of waste annually, led to its recognition with a Presidential Green Chemistry Award. scheikundeinbedrijf.nlbasf.com

Strategic Chemical Derivatization for Specialized Research

The carboxylic acid group of ibuprofen is a key functional handle for chemical modification, enabling the synthesis of a wide array of derivatives for specialized research. eurekaselect.com These modifications are often aimed at exploring new therapeutic applications, altering pharmacokinetic profiles, or reducing known side effects associated with the parent drug. eurekaselect.comrsc.orgnih.gov

Common derivatization strategies include:

Ester and Amide Formation: Ibuprofen can be readily converted into esters and amides. Esterification can be achieved by reacting ibuprofen with various alcohols under acidic conditions or using microwave irradiation to accelerate the process. rsc.orgmdpi.com Amide derivatives are synthesized via the Schotten-Baumann reaction, which typically involves converting ibuprofen to its acid chloride with a reagent like thionyl chloride, followed by reaction with various amines. eurekaselect.comamazon.com

Hydrazide and Hydrazone Synthesis: The ester of ibuprofen can be reacted with hydrazine (B178648) hydrate to form ibuprofen hydrazide. rsc.org This hydrazide can then serve as a precursor for synthesizing Schiff bases (hydrazones) by condensation with various aldehydes and ketones. rsc.orgnih.govmdpi.com

Synthesis of Heterocyclic Derivatives: The carboxylic acid moiety has been modified and used to construct various heterocyclic rings, such as 1,3,4-thiadiazoles, triazoles, and oxadiazoles. eurekaselect.comscirp.org These modifications significantly alter the molecule's structure and electronic properties, leading to investigations into novel biological activities, including antimicrobial and anticancer effects. eurekaselect.comscirp.org

Formation of Metal Complexes: Ibuprofen and its derivatives, particularly those containing Schiff base ligands, can form coordination complexes with various metal ions like copper(II), nickel(II), and cobalt(II). nih.govmdpi.com These metal complexes are studied for their potential to enhance or introduce new biological activities compared to the parent ligand. nih.gov

These derivatization strategies have produced compounds with a range of researched properties, demonstrating the versatility of the ibuprofen scaffold in medicinal chemistry research. eurekaselect.comrsc.org

Prodrug Design and Chemical Modification Strategies

The design of prodrugs is a key strategy to overcome limitations of a parent drug, such as poor solubility or to enable targeted delivery. For ibuprofen, the carboxylic acid group is a prime site for chemical modification.

Ester and Amide Prodrugs: A common approach involves the esterification or amidation of ibuprofen's carboxyl group.

Alkyl Esters: Simple alkyl esters of ibuprofen have been synthesized through acid-catalyzed esterification with various alcohols like methanol, ethanol (B145695), and propanol (B110389) to create prodrugs with altered physicochemical properties, for instance, to enhance transdermal delivery. najah.edu

Polyol Esters: To enhance hydrophilicity, ibuprofen has been enzymatically esterified with polyalcohols such as erythritol (B158007) and glycerol (B35011). mdpi.com These reactions often utilize lipases as biocatalysts, presenting a green chemistry approach to prodrug synthesis. mdpi.com

Amino Acid Conjugates: Ibuprofen has been conjugated with amino acids to form both ester and amide linkages. Salts formed by pairing the ibuprofen anion with amino acid isopropyl esters have shown to significantly increase skin permeation compared to the parent drug. mdpi.commdpi.com Furthermore, dipeptide conjugates of ibuprofen have been synthesized with the goal of improving transport across the blood-brain barrier for potential applications in managing neurodegenerative diseases like Alzheimer's. scialert.netdocsdrive.com The synthesis of these amide prodrugs often involves coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). scialert.net

Glucoside Prodrugs: To improve water solubility and potentially reduce gastrointestinal side effects, glycosyl derivatives of ibuprofen have been developed.

A β-D-glucopyranoside derivative of ibuprofen was synthesized by reacting the sodium salt of ibuprofen with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, followed by deacetylation. researchgate.net This approach masks the free carboxylic acid, which is associated with direct gastric irritation.

Studies have also explored linking ibuprofen to various positions (C-2, C-3, C-4, and C-6) of D-glucose via ester bonds to create prodrugs aimed at brain drug delivery. nih.gov These derivatives were found to be moderately stable and could be cleaved by esterases to release the active drug. nih.gov

The following table summarizes various prodrug strategies for ibuprofen.

Table 1: Ibuprofen Prodrug Synthesis and Findings| Prodrug Type | Synthetic Strategy | Key Research Findings | Citations |

|---|---|---|---|

| Alkyl Glucopyranoside Esters | Esterification with α-methyl, ethyl, and propyl glucopyranoside. | Acted as true prodrugs, hydrolyzing to ibuprofen and the respective alkyl glucopyranoside. Showed reduced gastric ulceration compared to ibuprofen. | nih.gov |

| β-D-Glucopyranoside Ester | Condensation of this compound salt with tetraacetyl glucopyranosyl bromide, followed by deacetylation. | Showed improved anti-inflammatory activity and significantly reduced gastrointestinal ulcers. Increased water solubility. | researchgate.net |

| Amino Acid Dipeptide Amide | Solution phase peptide synthesis using coupling agents like DCC to link ibuprofen with glycine (B1666218) and valine. | Designed to enhance transport across the blood-brain barrier for potential use in Alzheimer's disease. | scialert.netdocsdrive.com |

| Amino Acid Ester Salts | Formation of ion pairs between the ibuprofen anion and cations of amino acid propyl or isopropyl esters. | Increased skin permeability by 2.3 to 6.4 times compared to unmodified ibuprofen. Enhanced water solubility. | mdpi.comrsc.org |

| Polyol Esters | Lipase-catalyzed esterification with erythritol and glycerol. | A green chemistry approach to synthesize more hydrophilic derivatives of ibuprofen. | mdpi.com |

| Alkyl Esters | Acid-catalyzed esterification with various simple alcohols (methanol, butanol, etc.). | Designed to create prodrugs with suitable physicochemical properties for enhanced transdermal delivery. | najah.edu |

Synthesis of Isotopic and Fluorescently Labeled Analogues for Mechanistic Studies

To investigate the metabolic pathways, mechanisms of action, and interactions of ibuprofen within biological systems, researchers have synthesized analogues containing isotopic or fluorescent labels.

Isotopically Labeled Analogues: The substitution of atoms with their heavier isotopes allows for the tracking of the molecule during metabolic processes without altering its chemical properties significantly.

Deuterium (B1214612) (²H or D) Labeling: Deuterium-labeled ibuprofen has been instrumental in mechanistic studies. For example, deuterium labeling at the benzylic C–H position has been achieved to study its metabolic stability. acs.org Incorporating deuterium can potentially decrease the rate of metabolism, a phenomenon known as the kinetic isotope effect, which is useful for studying metabolic pathways. dntb.gov.uaoaepublish.comprinceton.edu Electrochemical methods using heavy water (D₂O) as the deuterium source are being explored as a cost-effective and efficient way to produce deuterated pharmaceuticals. oaepublish.comresearchgate.net

Other Isotopes (¹⁴C, ³H): Carbon-14 and tritium (B154650) (³H) are also used for their ease of detection in tracer studies during drug development. researchgate.net

Fluorescently and Spin-Labeled Analogues: Attaching a reporter group, such as a fluorophore or a spin label, allows for the visualization and study of the drug's interaction with its biological targets.

Fluorescent Analogues: Ibuprofen has been conjugated with fluorescent molecules. For instance, linking ibuprofen to a fluorophore can be used to create probes for imaging. While not directly for this compound, a study on ibuprofen triazole thiol derivatives mentions the use of EDANS/DABCYL FRET pairs in related assays, highlighting the application of fluorescence in this research area. google.com

Spin-Labeled Analogues: A spin-labeled ibuprofen (ibuprofen-SL) was synthesized by attaching a TEMPOL spin label to the benzene (B151609) ring. mdpi.comnih.govresearchgate.net This was achieved through a multi-step synthesis involving nitration, esterification, reduction, Sandmeyer reaction, and Sonogashira cross-coupling. mdpi.com The resulting analogue allows for the use of Electron Paramagnetic Resonance (EPR) spectroscopy to study its interaction with and immersion depth into lipid membranes, providing insights into how ibuprofen interacts with cell membranes. mdpi.comresearchgate.net

Alkyne Analogues: An alkyne-analog of ibuprofen ("IbuAlk") was synthesized to investigate its potential for covalent modification of proteins. nih.gov The alkyne group was introduced at the end of the isobutyl chain and allows for subsequent "click chemistry" reactions (copper(I)-catalyzed azide-alkyne cycloaddition or CuAAC) with reporter tags for visualization. nih.govnih.gov

The table below details various labeled analogues of ibuprofen used in research.

Table 2: Labeled Ibuprofen Analogues for Mechanistic Studies| Labeled Analogue | Label Type | Synthetic Approach | Application in Mechanistic Studies | Citations |

|---|---|---|---|---|

| Ibuprofen-d4 | Isotopic (Deuterium) | Deuterium is incorporated to replace hydrogen atoms. | Used as a stable isotope-labeled internal standard for quantification and to study the effects of deuteration on pharmacokinetics and metabolism. | medchemexpress.com |

| Benzylic Deuterated Ibuprofen | Isotopic (Deuterium) | Hydrogen Isotope Exchange (HIE) reactions. | Investigating the influence of deuterium incorporation at a primary metabolism site on the drug's metabolic stability. | acs.org |

| Ibuprofen-SL | Spin Label (TEMPOL) | Multi-step synthesis including nitration, esterification, reduction, Sandmeyer reaction, and Sonogashira cross-coupling. | Studying the interaction with and immersion into biological membranes using Electron Paramagnetic Resonance (EPR) spectroscopy. | mdpi.comnih.govresearchgate.net |

| IbuAlk | Alkyne Tag | Total synthesis involving a Heck arylation to place an alkyne group on the isobutyl chain. | Used as a probe for bioorthogonal "click chemistry" to investigate potential covalent protein labeling and interactions. | nih.govnih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Ibuprofen |

| This compound |

| 2-(4-isobutylphenyl)propionic acid |

| Methanol |

| Ethanol |

| Propanol |

| Erythritol |

| Glycerol |

| Amino acid isopropyl esters |

| Dicyclohexylcarbodiimide (DCC) |

| Glycine |

| Valine |

| β-D-glucopyranoside |

| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide |

| D-glucose |

| Deuterium |

| Heavy water (D₂O) |

| Carbon-14 |

| Tritium (³H) |

| EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) |

| DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) |

| TEMPOL (4-Hydroxy-2,2,6,6-tetramethylpiperidinyloxy) |

| Alkyne |

| Isobutylbenzene |

| Acetic anhydride |

| Aluminum chloride |

| p-Isobutylacetophenone |

| Triethylamine |

| 4-Dimethylaminopyridine (DMAP) |

| Tetrahydrofuran (THF) |

| Thionyl chloride |

| Sodium nitrite |

| Potassium iodide |

| 4-ethynyl-2,2,6,6-tetramethylpiperidin-4-ol |

| Iodo-ibuprofen methyl ester |

| Hydrogen peroxide |

Molecular Architecture, Solid State Chemistry, and Conformational Dynamics of Ibuprofen Sodium

Stereochemistry and Chiral Characteristics

Ibuprofen (B1674241) possesses a chiral center at the alpha-carbon of the propionic acid moiety, leading to the existence of two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. pharmtech.comwikipedia.org While often administered as a racemic mixture, it is the (S)-enantiomer that is primarily responsible for the desired pharmacological activity. mdpi.comnih.gov The body can convert the less active (R)-enantiomer into the active (S)-enantiomer through the action of the alpha-methylacyl-CoA racemase enzyme, a process known as unidirectional chiral inversion. wikipedia.orgnih.gov This inherent chirality is fundamental to the molecule's interaction with biological systems.

Enantiomeric Purity Assessment Methodologies

The determination of the enantiomeric composition and purity of ibuprofen is critical. Several analytical techniques have been developed for this purpose, with high-performance liquid chromatography (HPLC) being a prominent method.

Chiral HPLC : This is a widely used technique for separating enantiomers. It often employs a chiral stationary phase (CSP) that interacts differently with each enantiomer. Alpha-acid glycoprotein (B1211001) (AGP) and cyclodextrin-based columns (e.g., permethyl-β-cyclodextrin) have proven effective as CSPs for resolving ibuprofen enantiomers. conicet.gov.arrasayanjournal.co.in The separation can be optimized by adjusting mobile phase composition, pH, and temperature. researchgate.net For instance, one method achieved baseline separation in under 8 minutes using a mobile phase of potassium dihydrogen phosphate (B84403) buffer and ethanol (B145695). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : This method can also be employed for the enantiomeric separation of ibuprofen. researchgate.net

Capillary Electrophoresis (CE) : CE offers another avenue for chiral discrimination. Dextrin has been used as a chiral selector in the buffer solution, allowing for the baseline separation of (R)- and (S)-ibuprofen in less than five minutes. researchgate.net

Spectroscopy with Chemometrics : Diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy, when combined with artificial neural networks (ANNs), has been used to determine the enantiomeric purity of ibuprofen in binary mixtures. researchgate.net

These methods allow for the precise quantification of each enantiomer, with some techniques capable of detecting an impurity level as low as 0.5%. researchgate.net

Table 1: Methodologies for Enantiomeric Purity Assessment of Ibuprofen

| Methodology | Chiral Selector / Stationary Phase | Key Findings & Performance | Reference(s) |

|---|---|---|---|

| HPLC | Alpha-Acid Glycoprotein (AGP) | Optimized method suitable for routine analysis in pharmaceutical samples. | rasayanjournal.co.in |

| HPLC | Permethyl-β-cyclodextrin | Partial resolution achieved; coupled with U-PLS regression for accurate quantification. | conicet.gov.ar |

| Capillary Electrophoresis | Dextrin | Baseline separation of enantiomers in < 5 minutes; LOD of 1 µg/ml. | researchgate.net |

| DRIFT Spectroscopy | Artificial Neural Networks (ANN) | Quantifiable range of 1–100% of the R(-)-enantiomer; LOD of 0.5% (w/w). | researchgate.net |

Chirality in Molecular Recognition and Stereoselective Interactions

Chirality governs how ibuprofen enantiomers interact with their biological targets and other chiral molecules. The three-dimensional arrangement of atoms dictates the binding affinity and orientation within active sites.

Enzyme Inhibition : The (S)-enantiomer is a significantly more potent inhibitor of cyclooxygenase (COX) enzymes than the (R)-enantiomer, which underlies its primary mechanism of action. mdpi.com

Protein Binding : Stereoselectivity is also observed in plasma protein binding. Studies have shown that the free fraction of the S(+)-enantiomer can be 10-20% greater than that of the R(-)-enantiomer, indicating a difference in binding affinity. umich.edu This interaction can be altered by the concurrent presence of the other enantiomer. nih.gov

Metabolic and Excretory Processes : The metabolic chiral inversion from R(-) to S(+) is a key stereoselective process. umich.edu Furthermore, the formation of glucuronide conjugates, a major metabolic pathway, stereoselectively favors the S(+) enantiomer. nih.gov The renal elimination of ibuprofen also appears to be stereoselective. umich.edu

Molecular Docking Studies : In silico analyses have explored the stereoselective interactions of ibuprofen enantiomers with protein targets. For example, docking studies with the main protease (Mpro) of SARS-CoV-2 showed that both enantiomers could bind, but with different favorable binding energies, with R(-)-ibuprofen showing a slightly lower binding energy than S(+)-ibuprofen in that specific model. nih.gov

Crystallography and Polymorphism of Ibuprofen Sodium

The solid-state form of an active pharmaceutical ingredient can significantly influence its physical properties. This compound exists in various crystalline forms, including polymorphs (different crystal structures of the same chemical entity) and pseudopolymorphs (hydrates or solvates).

Single Crystal X-ray Diffraction Analysis of this compound Forms

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules within a crystal lattice. While obtaining single crystals of sufficient quality for all forms of this compound can be challenging, several structures have been determined.

A notable example is the structural analysis of a salt cocrystal of this compound with fructose (B13574) (IbuNa-Fru). acs.orgacs.org SC-XRD analysis revealed that this cocrystal belongs to the monoclinic crystal system with a P2₁ space group . acs.org The asymmetric unit contains one ibuprofen carboxylate anion, one fructose molecule, and one sodium cation. acs.org The analysis showed a two-dimensional sheet-like structure, and importantly, no direct ionic bonding was observed between the oxygen of the ibuprofen carboxylate and the sodium cation in this specific cocrystal. acs.org This detailed structural information helps establish structure-property relationships, such as the improved stability against hydration compared to this compound dihydrate. acs.orgacs.org

Table 2: Crystallographic Data for this compound-Fructose (IbuNa-Fru) Salt Cocrystal

| Parameter | Value | Reference(s) |

|---|---|---|

| Crystal System | Monoclinic | acs.org |

| Space Group | P2₁ | acs.org |

| Asymmetric Unit | 1:1:1 ratio of Ibuprofen carboxylate, Fructose, and Na⁺ cation | acs.org |

Identification and Characterization of Polymorphic Forms and Pseudopolymorphs

Racemic this compound is known to exhibit complex polymorphic behavior. It can form both a racemic conglomerate and polymorphic racemic compounds. nih.govresearchgate.net These forms are typically characterized using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Anhydrous Polymorphs : Three anhydrous polymorphs of racemic this compound have been identified, designated as α, β, and γ. nih.govresearchgate.net

The γ-form is a racemic conglomerate, meaning the R- and S-enantiomers crystallize in separate, segregated particles. It is the most thermodynamically stable form. nih.govacs.org

The α- and β-forms are metastable racemic compounds, where R- and S-enantiomers co-exist within the same crystal lattice. nih.govacs.org These forms are less stable monotropes that can crystallize from a supercooled liquid. nih.govresearchgate.net

Pseudopolymorphs (Hydrates) : this compound is hygroscopic and readily forms hydrates. acs.org

This compound Dihydrate : This is a common and well-characterized pseudopolymorph. pharmtech.comunirioja.es TGA analysis shows a weight loss of approximately 13.5-13.6%, corresponding to two water molecules. acs.org DSC thermograms show a characteristic endothermic peak for dehydration, typically around 60-100°C, followed by the melting of the anhydrous form. acs.orgresearchgate.netunirioja.es The transition from the dihydrate to an anhydrous form is reversible and can be influenced by humidity. acs.orgresearchgate.net

Table 3: Characterized Polymorphs and Pseudopolymorphs of Racemic this compound

| Form | Type | Stability | Key Characteristics | Reference(s) |

|---|---|---|---|---|

| γ-form | Racemic Conglomerate (Anhydrous) | Thermodynamically Stable | R- and S-enantiomers crystallize separately. Melts around 200°C. | nih.govresearchgate.netacs.org |

| α-form | Racemic Compound (Anhydrous) | Metastable Monotrope | R- and S-enantiomers in the same lattice. | nih.govresearchgate.netacs.org |

| β-form | Racemic Compound (Anhydrous) | Metastable Monotrope | R- and S-enantiomers in the same lattice. | nih.govresearchgate.netacs.org |

| Dihydrate | Pseudopolymorph | Stable under ambient humidity | Contains two molecules of water per molecule of IbuNa. Dehydrates upon heating. | pharmtech.comacs.orgunirioja.es |

Amorphous Solid Dispersions: Formation and Stability from a Chemical Perspective

An alternative to crystalline forms is the amorphous state, where long-range molecular order is absent. Amorphous forms can offer advantages but are thermodynamically unstable and prone to recrystallization. tandfonline.comnih.gov

Formation : Amorphous solid dispersions (ASDs) of ibuprofen and its sodium salt can be prepared using various techniques.

Spray Drying : This involves spraying a solution of the drug and a carrier (polymer) into a hot gas stream, causing rapid solvent evaporation and formation of an amorphous solid. researchgate.netmdpi.compharmaexcipients.com

Supercritical Antisolvent (SAS) Precipitation : This method uses a supercritical fluid (like CO₂) as an antisolvent to precipitate the drug from an organic solution, allowing for the selective production of amorphous spherical particles under specific conditions. acs.orgresearchgate.net

Co-milling/Melt Extrusion : These are solvent-free methods where the drug is mixed with a carrier at high energy or temperature to create a molecular dispersion. tandfonline.commdpi.com

Stability : The physical stability of amorphous ibuprofen is a major consideration. Recrystallization can be inhibited by formulating the drug with stabilizers. tandfonline.comacs.org

Polymeric Carriers : Polymers like Soluplus®, polyvinylpyrrolidone (B124986) (PVP), or hydroxypropyl methylcellulose (B11928114) (HPMC) are commonly used. nih.govmdpi.com They enhance stability by increasing the glass transition temperature (Tg) of the mixture and through specific molecular interactions, such as hydrogen bonding between the drug's carboxyl group and functional groups on the polymer, which disrupts the drug-drug hydrogen bonding that favors crystallization. mdpi.compharmaexcipients.comacs.org

Mesoporous Carriers : Materials like mesoporous silica (B1680970) (SBA-15) or magnesium carbonate (Upsalite) can stabilize amorphous ibuprofen. researchgate.netdiva-portal.org The drug is entrapped within the nanometer-scale pores, where spatial confinement physically hinders molecular mobility and prevents recrystallization. tandfonline.comresearchgate.net

Spectroscopic and Computational Structural Elucidation

The comprehensive structural and dynamic characterization of this compound relies on a combination of advanced spectroscopic techniques and computational modeling. These methods provide detailed insights into the molecule's three-dimensional structure, solid-state packing, conformational dynamics, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state, is a powerful technique for investigating the molecular structure and dynamics of this compound. researchgate.netnih.gov Solid-state NMR can characterize various internal rotations and interconformational jumps within the molecule. researchgate.netnih.govacs.org

Detailed studies have identified several key molecular motions in solid this compound, categorized by their frequency. The rotations of the three methyl groups and the isobutyl group are classified as fast-regime motions (>10⁶ Hz), while the π-flip of the phenyl ring occurs in the intermediate motional regime (10³–10⁶ Hz). researchgate.netnih.govacs.org The dynamic properties of ibuprofen in its sodium salt form are notably different from its acidic form. researchgate.netnih.gov Specifically, the mobility of the phenyl and isobutyl groups is faster in the sodium salt at room temperature, which is reflected in the resolution and intensity of signals in solid-state NMR spectra. researchgate.netresearchgate.netresearchgate.net

High-resolution ¹H Magic Angle Spinning (MAS) NMR spectra of this compound provide distinct signals that can be readily assigned. beilstein-journals.org The methyl groups of the isobutyl moiety typically resonate around 0.96 ppm, with other alkyl protons appearing between 1.4 and 3.6 ppm. The aromatic protons of the phenyl group are observed in the 7.0–7.23 ppm range. beilstein-journals.org In studies involving this compound dihydrate, ¹H MAS NMR resolved signals corresponding to aliphatic protons at approximately 1 ppm and a combined signal for aromatic protons and water at about 7 ppm. acs.org

¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is also crucial for structural analysis, yielding spectra with sharp lines that are characteristic of a crystalline solid. beilstein-journals.org A full assignment of both ¹³C and precise ¹H chemical shifts has been achieved for the sodium salt form of ibuprofen. nih.gov Furthermore, multi-nuclear solid-state NMR, including ¹H, ¹³C, and ²³Na nuclei, has been employed to analyze the molecular-level structure of novel formulations, such as salt cocrystals of this compound with fructose. acs.orgfigshare.com These advanced NMR experiments, including 2D techniques, allow for a deep investigation into drug-polymer interactions and the degree of mixing in pharmaceutical dispersions. nih.gov

| Proton Group | Approximate Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| Methyl Groups (-CH3) | ~0.96 | beilstein-journals.org |

| Alkyl Protons (-CH-, -CH2-) | 1.4 - 3.6 | beilstein-journals.org |

| Phenyl Group (Ar-H) | 7.0 - 7.23 | beilstein-journals.org |

Mass Spectrometry (MS) for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and structure of this compound and for identifying and quantifying potential impurities or degradation products. rssl.compharmtech.com High-resolution MS techniques, such as liquid chromatography coupled with a quadrupole time-of-flight (LC-QTOF-MS) instrument, provide highly accurate mass data that enables the determination of a compound's elemental composition and structural details through fragmentation analysis. rssl.comnih.gov

The fragmentation pattern of ibuprofen is distinct and well-characterized. In negative electrospray ionization mode, the deprotonated molecule ([M-H]⁻) of ibuprofen at a mass-to-charge ratio (m/z) of 205 fragments to a characteristic ion at m/z 161. nih.govnih.gov This fragmentation corresponds to a neutral loss of carbon dioxide (CO₂). nih.gov Conversely, in positive ionization mode, the protonated molecule ([M+H]⁺) at m/z 207 also produces a fragment ion at m/z 161, but this results from the loss of a formic acid molecule (HCOOH). nih.gov

Other documented fragmentation pathways for ibuprofen include the initial loss of a propyl group (C₃H₇), resulting in an ion at m/z 163. researchgate.net Subsequent loss of a carboxyl group (COOH) from this m/z 163 fragment leads to the formation of an ion at m/z 119. researchgate.net

MS is particularly valuable for impurity profiling. It has been used to identify transformation products in environmental samples, where a product corresponding to the decarboxylation of ibuprofen (m/z 161.1335) was detected. nih.gov In pharmaceutical analysis, LC-MS is adept at identifying and structurally elucidating unknown species, even at very low levels. rssl.com

| Precursor Ion (m/z) | Ionization Mode | Fragment Ion (m/z) | Neutral Loss | Reference |

|---|---|---|---|---|

| 205 [M-H]- | Negative ESI | 161 | CO2 | nih.gov |

| 207 [M+H]+ | Positive ESI | 161 | HCOOH | nih.gov |

| 206 [M]+• | Electron Ionization | 163 | C3H7 | researchgate.net |

| 163 | Electron Ionization | 119 | COOH | researchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural characterization of this compound, providing information on functional groups and electronic transitions.

Infrared (IR) Spectroscopy is used to identify the key functional groups within the molecule and to study polymorphism and hydration states. unirioja.es The IR spectrum of this compound is significantly different from that of its parent acidic form, primarily in the carboxyl region. While ibuprofen acid shows a characteristic C=O stretching vibration for the carboxylic acid at approximately 1721 cm⁻¹, this compound exhibits strong bands corresponding to the carboxylate anion (COO⁻). unirioja.es The antisymmetric and symmetric stretching vibrations of the carboxylate group are particularly diagnostic, appearing at approximately 1547-1587 cm⁻¹ and 1405-1415 cm⁻¹, respectively. nih.govunesp.br For this compound dihydrate, additional bands related to water molecules are observed, including O-H stretching vibrations around 3030-3340 cm⁻¹ and H-O-H deformation modes near 1580 cm⁻¹. nih.gov

| Vibrational Mode | Wavenumber (cm-1) | Reference |

|---|---|---|

| COO- Antisymmetric Stretch | 1547 - 1587 | nih.govunesp.br |

| COO- Symmetric Stretch | 1405 - 1415 | nih.govunesp.br |

| O-H Stretch (in dihydrate) | 3030 - 3340 | nih.gov |

| H-O-H Deformation (in dihydrate) | ~1580 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy characterizes the electronic transitions within the molecule's chromophores. According to the European Pharmacopoeia, the identification test for ibuprofen in a 0.1 M sodium hydroxide (B78521) solution involves scanning its UV spectrum. mt.comthermofisher.com The spectrum is characterized by two absorption maxima, at 264 nm and 272 nm, and a distinct shoulder at 258 nm. mt.comthermofisher.com The identity of the substance is confirmed by calculating the absorbance ratios A₂₆₄/A₂₅₈ and A₂₇₂/A₂₅₈, which must fall within specified limits. mt.comthermofisher.com Other studies have reported a primary absorption maximum (λ_max) for ibuprofen in alkaline or aqueous solutions at approximately 221-222 nm. rjptonline.orgijrpas.comresearchgate.net

| Feature | Wavelength (nm) | Reference |

|---|---|---|

| Absorption Maximum 1 | 264 | mt.comthermofisher.com |

| Absorption Maximum 2 | 272 | mt.comthermofisher.com |

| Absorption Shoulder | 258 | mt.comthermofisher.com |

| Absorption Maximum (alternative) | 221 - 222 | rjptonline.orgijrpas.com |

Quantum Chemical Calculations and Molecular Modeling for Conformational Analysis

Quantum chemical calculations and molecular modeling provide profound, atomistic-level insights into the structure, stability, and reactivity of this compound. researchgate.netnih.gov Density Functional Theory (DFT) is a widely used computational method to study the properties of this compound. researchgate.netconicet.gov.arconicet.gov.ar

DFT calculations have been successfully applied to model the chemical reaction between ibuprofen and sodium bicarbonate to yield this compound, allowing for the determination of the reaction's activation energy and free energy. researchgate.netconicet.gov.ar These computational approaches also enable the calculation of the charge distribution across the molecule, the density of states (DOS), and a theoretical IR spectrum that can be compared with experimental data. researchgate.net Furthermore, key chemical reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be computed for all species involved in the reaction. researchgate.netconicet.gov.ar

Molecular modeling is also crucial for conformational analysis. researchgate.net DFT studies have identified several stable conformers (energy minima) of the ibuprofen molecule, arising from the relative orientations of its substituent groups. researchgate.netresearchgate.net Quantum mechanical calculations have been employed to investigate changes in the molecular electrostatic potential of ibuprofen upon the formation of the sodium salt. nih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of ibuprofen and its interactions with other molecules over time. tandfonline.comconicet.gov.ar For instance, MD simulations have been used to assess the stability of ibuprofen complexes and to understand how environmental factors, such as ionic strength, influence binding affinities. tandfonline.comnih.gov

Pharmacological Mechanisms at the Molecular and Cellular Level

Interactions with Cyclooxygenase Isozymes (COX-1 and COX-2)

The principal mechanism of action for ibuprofen (B1674241) is the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. pharmgkb.orgnews-medical.net These enzymes are critical for the synthesis of prostaglandins (B1171923), which are lipid compounds that mediate inflammation, pain, and fever. patsnap.com By blocking COX enzymes, ibuprofen effectively curtails prostaglandin (B15479496) production. news-medical.netpatsnap.com

Binding Site Analysis and Ligand-Receptor Interaction Mechanisms

Ibuprofen interacts with both COX-1 and COX-2, albeit with some differences in affinity and binding. Crystal structure analysis reveals that ibuprofen binds within the active site of the COX enzymes. nih.govacs.org The carboxylate group of ibuprofen forms a salt bridge with the guanidinium (B1211019) group of a conserved arginine residue (Arg-120 in COX-2) and a hydrogen bond with a tyrosine residue (Tyr-355 in COX-2) at the entrance of the cyclooxygenase channel. nih.gov The remainder of the interactions between ibuprofen and the active site are primarily hydrophobic. nih.gov

While the active sites of COX-1 and COX-2 are highly similar, a key difference lies in the substitution of isoleucine in COX-1 with the smaller valine in COX-2. rsc.orgresearchgate.net This substitution results in a larger active site in COX-2, creating a secondary pocket that can accommodate bulkier inhibitors. rsc.orgresearchgate.net Although ibuprofen is considered non-selective, some studies suggest it has a slightly higher affinity for COX-1. researchgate.netiucr.org Saturation Transfer Difference (STD) NMR studies have been employed to characterize the binding of ibuprofen to both COX isoforms, providing insights into the orientation of the drug within the active site. acs.org

Interestingly, recent research suggests that COX-2 functions as a conformational heterodimer, with an allosteric monomer and a catalytic monomer. acs.org Ibuprofen can act as a substrate-selective inhibitor, where its binding to one monomer of COX-2 allosterically inhibits the oxygenation of endocannabinoid substrates in the other monomer, while not affecting arachidonic acid oxygenation in the same manner. nih.gov

In Vitro Enzyme Inhibition Kinetics and Mechanism Studies

In vitro studies have characterized the kinetics of ibuprofen's interaction with COX enzymes. Ibuprofen is classified as a competitive and rapidly reversible inhibitor of COX activity, following a single-step kinetic mechanism. acs.org This means it competes with the natural substrate, arachidonic acid, for binding to the enzyme's active site. nih.gov

The inhibitory potency of ibuprofen is often quantified by its half-maximal inhibitory concentration (IC50). Studies have shown varying IC50 values depending on the experimental conditions. For instance, one study reported that the S-enantiomer of ibuprofen has comparable inhibitory activities towards COX-1 and COX-2 with IC50 values of 2.1 µmol/l and 1.6 µmol/l, respectively, in a human whole-blood assay. nih.gov Another study found that ibuprofen sodium inhibited COX-1 and COX-2 activity with IC50 values of 13 µM and 370 µM, respectively. medchemexpress.com A different set of experiments determined the IC50 of ibuprofen for COX-1 to be between 4-19 µM. nih.gov The ratio of IC50 values for COX-2 to COX-1 can indicate the selectivity of an NSAID; for ibuprofen, this ratio has been reported as 2.3 and 3.3, suggesting a slight preference for COX-1 inhibition in those studies. nih.gov

It's important to note that the kinetic behavior of NSAIDs can be complex, with some exhibiting time-dependent inhibition. acs.org However, ibuprofen is generally categorized as a time-independent inhibitor. nih.govnih.gov

Biochemical Modulation of Prostaglandin Synthesis Pathways

By inhibiting COX-1 and COX-2, ibuprofen directly disrupts the conversion of arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). pharmgkb.orgnews-medical.net This is the first committed step in the synthesis of various prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TxA2). pharmgkb.org

The reduction in PGH2 levels subsequently leads to a decrease in the production of downstream prostaglandins by their respective synthases. scbt.com For example, the inhibition of COX enzymes by ibuprofen indirectly inhibits prostaglandin E synthase (PGES), which converts PGH2 to PGE2. scbt.compatsnap.com PGE2 is a key mediator of inflammation, pain, and fever. nih.gov The antipyretic effects of ibuprofen are attributed to the inhibition of PGE2 synthesis in the hypothalamus. nih.gov Similarly, the inhibition of PGE2 and PGF2α synthesis is responsible for ibuprofen's efficacy in treating primary dysmenorrhea. nih.gov

The inhibition of COX-1 in platelets also leads to a reduction in the synthesis of thromboxane A2, a potent promoter of platelet aggregation. news-medical.netnih.gov This accounts for the mild and reversible antiplatelet effect of ibuprofen. nih.gov

Investigation of Non-Cyclooxygenase Mediated Biochemical Pathways

Molecular Interactions with Peroxisome Proliferator-Activated Receptors (PPARs)

Ibuprofen has been identified as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. nih.govscialert.net PPARs are nuclear receptors that regulate gene expression involved in inflammation and metabolism. In vitro studies have demonstrated that ibuprofen can activate both PPARα and PPARγ. scialert.net

Research suggests that the analgesic properties of ibuprofen may be at least partially mediated through its activation of PPARα and PPARγ. scialert.net However, some studies have shown that at certain doses, ibuprofen does not significantly alter PPARγ gene expression, suggesting that its effects on emotional neurocircuitry may be independent of this pathway. nih.govneurovault.org The interaction of ibuprofen with PPARs represents a COX-independent mechanism that could contribute to its therapeutic effects. nih.gov

Modulation of Cellular Ion Channels and Transporters (Molecular Aspects)

Recent studies have revealed that ibuprofen can modulate the activity of various cellular ion channels, a mechanism distinct from COX inhibition.

Chloride Channels : Ibuprofen has been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR), a cAMP-mediated chloride channel. nih.govjci.org In T84 cells, ibuprofen inhibited the forskolin-dependent chloride secretion with an apparent Ki of 142 µM. nih.gov This inhibition is due to a direct, short-lived block of the CFTR channel. nih.gov Additionally, ibuprofen has been found to inhibit the transmembrane channel-like 4 (TMC4), a chloride channel involved in salty taste perception, with an IC50 of 1.45 mM. researchgate.netnih.gov

Potassium Channels : Ibuprofen can affect potassium channels. It has been shown to reduce basolateral membrane K+ currents. nih.gov Long-term use of ibuprofen may lead to elevated potassium levels (hyperkalemia), particularly in individuals with pre-existing kidney conditions. webmd.com Some research indicates that ibuprofen has an inhibitory effect on TWIK-related spinal cord K+ (TRESK) channels but no effect on TWIK-related K+ channel-2 (TREK-2) currents. researchgate.net The indirect modulation of IK1 channels can also occur through the alteration of prostaglandin levels. scbt.com

Sodium Channels : At clinically relevant concentrations, ibuprofen and other propionic acid derivatives preferentially inhibit the tetrodotoxin-resistant (TTX-R) persistent sodium current (INaP), especially at acidic extracellular pH. nih.gov This inhibition involves an acceleration of the onset of inactivation and a retardation of the recovery from inactivation of these sodium channels. nih.gov

Other Ion Channels : Ibuprofen has been identified as an allosteric inhibitor of acid-sensing ion channels (ASICs), which are implicated in pain and neuroinflammation. researchgate.netnih.govacs.org It binds to a site in the agonist transduction pathway, causing conformational changes that oppose channel activation. nih.govacs.org Furthermore, ibuprofen has been reported to inhibit Transient Receptor Potential Melastatin 7 (TRPM7) channels, likely as a consequence of cytosolic acidification. frontiersin.org

Scavenging of Reactive Oxygen and Nitrogen Species (Biochemical Mechanisms)

Beyond its well-documented inhibition of cyclooxygenase (COX) enzymes, ibuprofen exhibits pleiotropic anti-inflammatory effects that include direct antioxidant activities. nih.gov During inflammation, immune cells like neutrophils and macrophages produce a surge of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which contribute to tissue damage. nih.govsrce.hr Ibuprofen has been shown to directly scavenge several of these highly reactive molecules. nih.gov

In non-cellular in-vitro screening systems, ibuprofen demonstrated the ability to scavenge hydroxyl radicals (HO•), nitric oxide (•NO), and the potent oxidant peroxynitrite anion (ONOO−). nih.gov This scavenging activity occurs at concentrations that are comparable to the high doses used in treating chronic inflammatory conditions. nih.gov The nitration of tyrosine residues, a marker of oxidative damage caused by peroxynitrite, was found to be significantly reduced in the presence of ibuprofen. nih.gov

The biochemical basis for this antioxidant capacity is linked to several mechanisms. One key mechanism is the inhibition of the microglial NADPH oxidase (NOX2) enzyme complex. nih.gov Activation of NOX2 leads to the production of superoxide (B77818) anions (O₂•⁻), a primary ROS. nih.gov Studies have shown that ibuprofen treatment inhibits the assembly and activation of this enzyme, thereby preventing superoxide production and subsequent oxidative damage. nih.gov Furthermore, research has demonstrated that ibuprofen can directly scavenge hydroxyl radicals, with an IC₅₀ value of 105.23 μM in one study. rsc.org Its ability to scavenge nitric oxide has also been quantified, with a reported IC₅₀ of 127.13 μM. rsc.org

Structure-Activity Relationships (SAR) and Pharmacophore Modeling

The therapeutic efficacy and interaction of ibuprofen with its biological targets are intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies, enhanced by computational modeling, are crucial for understanding these interactions and for designing improved therapeutic agents. researchgate.netfirsthope.co.in

Computational Chemistry Applications in SAR Studies

Computational chemistry provides powerful tools to investigate the interactions between ibuprofen and its target enzymes at a molecular level. Methods like molecular docking, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) are widely used. researchgate.netnih.gov

Molecular docking simulations are employed to predict the binding poses of ibuprofen and its analogues within the active sites of COX-1 and COX-2 enzymes. researchgate.netekb.eg These studies reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. For example, the carboxylic acid group of ibuprofen is critical, forming hydrogen bonds with key amino acid residues like Arginine-120 and Tyrosine-355 in the COX active site. pharmascholars.com The isobutylphenyl group fits into a hydrophobic pocket, with specific interactions noted with residues like Leu384, Trp387, and Val523. pharmascholars.com

Pharmacophore modeling identifies the essential spatial arrangement of chemical features required for biological activity. A pharmacophore model for a COX-1 inhibitor based on the ibuprofen complex includes hydrogen bond acceptors and hydrophobic features. researchgate.net Such models are used in virtual screening to identify new compounds with potentially similar activity. researchgate.net

DFT calculations are used to analyze the electronic properties of ibuprofen and its derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov These parameters help in understanding the molecule's reactivity and stability, providing insights that correlate with its biological activity. researchgate.net

Table 1: Key Molecular Interactions of Ibuprofen Analogues from Docking Studies

| Compound Analogue | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Ibuprofen Schiff Base (A3) | Arg120, Tyr355 | Hydrogen Bonding | pharmascholars.com |

| Ibuprofen Schiff Base (A1) | Arg120, Tyr355 | Hydrogen Bonding | pharmascholars.com |

| Ibuprofen-phenylalanine (5, 6) | Active binding pocket | Hydrogen Bonding | ekb.eg |

| Silicon-containing amides (10a-10d) | IKKβ key residues | Not specified | colab.ws |

Rational Design Principles for Analogues based on Molecular Interactions

The insights gained from SAR and computational studies form the basis for the rational design of ibuprofen analogues with improved properties, such as enhanced efficacy or reduced side effects. nih.govrsc.org A primary strategy involves modifying the carboxylic acid group, which is known to be a major contributor to the gastrointestinal side effects of NSAIDs. pharmascholars.comrsc.org

One approach is to create prodrugs or hybrid molecules. For instance, researchers have synthesized ibuprofen-Schiff base derivatives by replacing the carboxylic acid moiety. pharmascholars.com Docking studies of these new molecules showed that they retained the crucial hydrogen bonding interactions with Arg120 and Tyr355, suggesting they could exhibit significant anti-inflammatory activity. pharmascholars.com Another strategy involves creating amide or ester derivatives to modify the drug's properties. Silicon-containing amide derivatives of ibuprofen were synthesized and showed higher inhibitory activity against the NF-κβ inflammatory pathway than the parent drug. colab.ws

Another principle is to hybridize ibuprofen with other pharmacophores to create a single molecule with multiple therapeutic actions. rsc.org For example, derivatives have been synthesized by linking ibuprofen to a phenylalanine moiety, which showed promising anti-inflammatory and analgesic effects with potentially better tolerability. ekb.eg Computational tools are used throughout this process to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the newly designed compounds, helping to prioritize the most promising candidates for synthesis and further testing. nih.govrsc.org The goal is to fine-tune the molecular structure to optimize interactions with the target while minimizing off-target effects. nih.govresearchgate.net

Preclinical and Theoretical Pharmacokinetics and Metabolism

Absorption Mechanisms (In Vitro and In Silico Models)

The absorption of ibuprofen (B1674241) sodium is a complex process influenced by its physicochemical properties and the physiological environment of the gastrointestinal tract. In vitro and in silico models are instrumental in elucidating the primary mechanisms governing its uptake.

Cell Line Permeability Studies (e.g., Caco-2 monolayers)

Caco-2 cell monolayers, derived from human colon adenocarcinoma cells, are a widely accepted in vitro model for predicting intestinal drug absorption. Studies using this model have shown that the transport of ibuprofen across these cell layers is significantly influenced by pH. nih.gov The primary mechanism of ibuprofen absorption in Caco-2 cells appears to be passive diffusion, driven by a pH gradient, a phenomenon known as pH partitioning. nih.gov

When the apical (donor) side is at a more acidic pH (e.g., 6.0) and the basolateral (receiver) side is at a physiological pH of 7.4, the transport of ibuprofen is enhanced. nih.gov This is because the lower pH on the apical side increases the proportion of the more lipophilic, unionized form of ibuprofen, which can more readily diffuse across the cell membrane. nih.gov

Interestingly, some studies suggest the potential involvement of a carrier-mediated mechanism, possibly the monocarboxylate transporter 1 (MCT1), in the apical uptake of ibuprofen. nih.govuni-tuebingen.de However, the predominant view remains that passive transcellular diffusion is the main route of absorption. nih.gov It has also been observed that ibuprofen can inhibit the uptake of other compounds, such as the dipeptide Gly-Sar, in Caco-2 cells, suggesting a potential interaction with peptide transporters like PEPT1. nih.gov

The apparent permeability coefficient (Papp) is a key parameter derived from Caco-2 studies. For ibuprofen, a Papp value of 53 x 10⁻⁶ cm/s has been reported, classifying it as a highly permeable compound. farmaciajournal.comresearchgate.net

Computational Prediction of Membrane Permeability

In silico models provide a theoretical framework for predicting the membrane permeability of drug candidates, complementing in vitro data. These computational approaches can estimate a compound's ability to cross biological membranes based on its molecular properties.

Molecular dynamics simulations have been employed to study the interaction of ibuprofen with model lipid bilayers. These simulations suggest that neutral ibuprofen can increase the water permeability of certain lipid membranes. researchgate.net The position of ibuprofen within the membrane is a critical factor, with studies indicating its localization at the membrane interface. researchgate.net

Another computational tool, COSMO-RS, has been used to predict partition coefficients in micellar systems, which can serve as a surrogate for membrane partitioning. researchgate.net These predictions have shown good agreement with experimental data, highlighting the potential of such models in early-stage drug development. researchgate.net

Distribution Characteristics (Theoretical and In Vitro Studies)

Once absorbed, the distribution of ibuprofen sodium throughout the body is largely dictated by its binding to plasma proteins and its partitioning into various tissues.

Plasma Protein Binding Dynamics and Thermodynamics (Molecular Level)

Ibuprofen is extensively bound to plasma proteins, with over 98% of the drug being bound at therapeutic concentrations. nih.govpharmgkb.org The primary binding protein for ibuprofen is human serum albumin (HSA). nih.govmdpi.com

Spectroscopic studies have revealed that ibuprofen binds to HSA at specific sites, primarily within subdomains IIA and IIIA. mdpi.commdpi.com The binding of ibuprofen to HSA is a dynamic process influenced by factors such as temperature and the presence of other substances like fatty acids. mdpi.com The presence of fatty acids can reduce the binding affinity of ibuprofen to HSA, potentially increasing the concentration of the free, pharmacologically active drug. mdpi.com

Thermodynamic analysis indicates that the binding of ibuprofen to HSA is a spontaneous process. The interaction is characterized by changes in enthalpy and entropy, suggesting the involvement of hydrophobic interactions and hydrogen bonding. acs.org The binding affinity is also temperature-dependent, with stronger complexes forming at higher temperatures, which could be relevant in inflammatory conditions where local temperature may be elevated. mdpi.com

The binding of ibuprofen to HSA can be influenced by other drugs. For instance, salicylic (B10762653) acid has been shown to displace ibuprofen from its binding sites on albumin in vitro, which may explain the pharmacokinetic interaction observed between these two drugs. nih.gov

In Vitro Partition Coefficient Determinations

The partition coefficient (log P) is a measure of a compound's lipophilicity and its ability to distribute between an oily (n-octanol) and an aqueous phase. This parameter is crucial for predicting how a drug will partition between the aqueous environment of the blood and the lipid-rich environment of cell membranes and tissues.

The apparent partition coefficient of ibuprofen is pH-dependent. nih.gov Studies have determined the partition coefficient of ibuprofen in various systems, including octanol/water, octanol/hydrochloric acid buffer (pH 1.2), and octanol/phosphate (B84403) buffer (pH 7.4). ijpsonline.com The partition coefficient is higher in acidic conditions where the unionized form of ibuprofen predominates. ijpsonline.com

A calculated log Kow (n-octanol/water partition coefficient) for this compound dihydrate has been reported as 0.35 at 25°C. basf.com This relatively low value for the salt form reflects its increased water solubility compared to the free acid form of ibuprofen. The log P for ibuprofen acid is significantly higher, typically around 3.5 to 4.0. rsc.orgmdpi.com The formation of ion pairs with different counter-ions can also influence the partition coefficient and, consequently, membrane permeation. nih.gov

Biotransformation Pathways and Metabolite Identification (Enzymatic Focus)

Ibuprofen is almost completely metabolized in the liver before excretion, with very little unchanged drug found in the urine. nih.govpharmgkb.org The biotransformation of ibuprofen primarily involves Phase I oxidation reactions, followed by Phase II conjugation.

The primary route of metabolism is the oxidation of the isobutyl side chain, catalyzed by cytochrome P450 (CYP) enzymes. nih.govpharmgkb.org The major CYP isoform responsible for ibuprofen metabolism is CYP2C9. nih.gov To a lesser extent, CYP2C8 is also involved, particularly in the metabolism of the R-enantiomer of ibuprofen. pharmgkb.org

The main Phase I metabolites formed are:

2-hydroxyibuprofen (B1664085) : Formed by the hydroxylation of the isobutyl side chain. nih.govpharmgkb.org

Carboxyibuprofen : Formed by the subsequent oxidation of 3-hydroxyibuprofen. nih.gov

3-hydroxyibuprofen : Another hydroxylated metabolite. nih.govpharmgkb.org

1-hydroxyibuprofen : A minor hydroxylated metabolite. nih.gov

These hydroxylated metabolites are pharmacologically inactive. pharmgkb.org Following their formation, these Phase I metabolites, as well as ibuprofen itself, can undergo Phase II conjugation with glucuronic acid to form acyl glucuronides. frontiersin.org This process is facilitated by UDP-glucuronosyltransferases (UGTs). frontiersin.org

An important aspect of ibuprofen metabolism is the chiral inversion of the R-enantiomer to the pharmacologically active S-enantiomer. drugbank.com This conversion occurs via the formation of an acyl-CoA thioester, a reaction catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR). nih.govpharmgkb.org This inversion happens both pre-systemically in the gut and systemically in the liver. nih.govpharmgkb.org

The major metabolites excreted in the urine are carboxy-ibuprofen and 2-hydroxy-ibuprofen, along with their corresponding glucuronide conjugates. nih.gov

Cytochrome P450 Enzyme Involvement in Oxidation (In Vitro)

The oxidative metabolism of ibuprofen is a critical step in its biotransformation and is predominantly carried out by the cytochrome P450 (CYP) enzyme system. pharmgkb.org In vitro studies have identified several CYP isoforms responsible for the hydroxylation of the isobutyl side chain of ibuprofen. nih.gov

The primary enzyme involved in the metabolism of both R(-)-ibuprofen and S(+)-ibuprofen is CYP2C9. pharmgkb.orgdrugbank.compharmgkb.org This isoform is the major catalyst in the formation of the main oxidative metabolites. drugbank.com For S-ibuprofen, metabolism is predominantly via CYP2C9, while R-ibuprofen is metabolized more by CYP2C8. pharmgkb.org

Other CYP isoforms also contribute to ibuprofen's oxidation, particularly at higher concentrations. These include CYP3A4, CYP2C19, CYP2D6, CYP2E1, and CYP2B6, which are capable of 2-hydroxylation, and CYP2C19, which is also involved in 3-hydroxylation. pharmgkb.org The major primary metabolites found in urine are carboxy-ibuprofen and the hydroxy metabolites 2-hydroxyibuprofen and 3-hydroxyibuprofen, with 1-hydroxyibuprofen being a minor product. pharmgkb.org These oxidative pathways can be inhibited by metyrapone, a known cytochrome P-450 inhibitor. nih.gov

Interestingly, studies on phospho-ibuprofen have shown different CYP involvement. CYP1A2, 2C19, 2D6, and 3A4 were found to oxidize phospho-ibuprofen but not ibuprofen, whereas CYP2C9 oxidizes ibuprofen but not phospho-ibuprofen. researchgate.net

Table 1: Cytochrome P450 Isoforms Involved in Ibuprofen Oxidation

| CYP Isoform | Role in Ibuprofen Metabolism | Reference |

|---|---|---|

| CYP2C9 | Primary enzyme for both enantiomers; major catalyst for oxidative metabolites. | pharmgkb.orgdrugbank.compharmgkb.org |

| CYP2C8 | Plays a more significant role in the metabolism of R-ibuprofen. | pharmgkb.orgpharmgkb.org |

| CYP3A4 | Involved in 2-hydroxylation at high ibuprofen concentrations. | pharmgkb.org |

| CYP2C19 | Involved in 2-hydroxylation and 3-hydroxylation. | pharmgkb.orgdrugbank.com |

| CYP2D6 | Capable of 2-hydroxylation at high ibuprofen concentrations. | pharmgkb.org |

| CYP2E1 | Capable of 2-hydroxylation at high ibuprofen concentrations. | pharmgkb.org |

| CYP2B6 | Capable of 2-hydroxylation at high ibuprofen concentrations. | pharmgkb.org |

Glucuronidation and Other Conjugation Reactions (Biochemical Pathways)

Following Phase I oxidative metabolism, ibuprofen and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation. drugbank.com This process involves the attachment of glucuronic acid to the drug molecule, forming a more water-soluble conjugate that is more easily excreted. hmdb.ca

In vitro experiments have demonstrated that multiple uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes are capable of metabolizing ibuprofen. nih.gov Recombinant UGT2B7 exhibits the highest activity with racemic ibuprofen, but UGT1A3 and UGT1A9 also show activity. pharmgkb.org Other UGT isoforms, including UGT1A1, UGT2B4, and UGT2B17, have also been implicated in the glucuronidation of ibuprofen. pharmgkb.orgnih.gov The formation of ibuprofen-acyl glucuronide accounts for approximately 10-15% of an administered ibuprofen dose. nih.gov

The oxidative metabolites of ibuprofen, such as the hydroxy and carboxy derivatives, can also be conjugated with glucuronide before excretion. drugbank.com However, the specific UGTs that catalyze these reactions have not been fully elucidated. nih.gov

Stereoselective Metabolism and Chiral Inversion Mechanisms

This metabolic chiral inversion is estimated to convert 50-65% of the R-ibuprofen dose to S-ibuprofen. pharmgkb.orgdrugbank.com The mechanism involves the formation of an acyl-CoA thioester of ibuprofen, a reaction catalyzed by the enzyme alpha-methylacyl-CoA racemase (AMACR). pharmgkb.orgnih.govunesp.br This process can occur pre-systemically in the gut and systemically in the liver. pharmgkb.orgnih.gov In contrast, S(+)-ibuprofen does not undergo inversion to R(-)-ibuprofen. nih.gov

Studies using isolated rat hepatocytes have confirmed that R(-)-ibuprofen undergoes metabolic chiral inversion to the S(+) enantiomer, and this process is dependent on factors such as incubation time, cell density, and substrate concentration. nih.gov It was also demonstrated that 2,3-dehydroibuprofen does not act as the symmetrical intermediate in this chiral inversion reaction. nih.gov

Excretion Pathways (Cellular and In Vitro Transport Mechanisms)

The elimination of ibuprofen and its metabolites from the body is facilitated by various transport proteins, particularly in the kidneys.

Renal Transporter Interactions (e.g., Organic Anion Transporters)

Organic anion transporters (OATs) play a significant role in the renal secretion of ibuprofen and its metabolites. pharmgkb.orgresearchgate.net In vitro studies have shown that ibuprofen is a substrate for and an inhibitor of several OATs. nih.gov